

physicochemical properties of 2-Bromo-3,4,5-trifluoroaniline

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Compound of Interest

Compound Name: 2-Bromo-3,4,5-trifluoroaniline

Cat. No.: B1593346

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Bromo-3,4,5-trifluoroaniline**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **2-Bromo-3,4,5-trifluoroaniline** (CAS No: 1000577-24-1), a halogenated aromatic amine of significant interest to the pharmaceutical and material science sectors. As a valued building block, its unique substitution pattern—featuring a bromine atom and three fluorine atoms on the aniline core—imparts specific characteristics that are advantageous for developing novel chemical entities. This document synthesizes available data and provides robust, field-proven experimental protocols for the determination of its core properties where public data is not available. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for synthesis, process optimization, and formulation.

Introduction

Significance in Chemical Synthesis and Drug Discovery

Halogenated anilines are foundational scaffolds in modern chemistry. The incorporation of fluorine and trifluoromethyl groups, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and cell permeability. The presence of both fluorine and bromine atoms in **2-Bromo-3,4,5-trifluoroaniline** offers multifaceted utility.

The trifluorinated phenyl ring provides a metabolically stable, electron-withdrawing core, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This makes the compound a highly valuable intermediate for creating libraries of novel compounds for screening in drug discovery and for developing advanced functional materials.

Scope of the Technical Guide

This guide offers a detailed examination of the structural, physical, chemical, and spectroscopic properties of **2-Bromo-3,4,5-trifluoroaniline**. Recognizing the current gaps in publicly available experimental data for this specific isomer, this document provides not only predicted characteristics based on established chemical principles but also detailed, self-validating experimental protocols for their empirical determination. The methodologies described are standard in the industry, ensuring reproducibility and reliability for researchers.

Molecular Structure and Identification Chemical Identity

The fundamental identity of **2-Bromo-3,4,5-trifluoroaniline** is established by its unique molecular formula and systematic nomenclature. These identifiers are crucial for regulatory compliance, database searches, and unambiguous communication in scientific literature.

Property	Value	Reference
IUPAC Name	2-bromo-3,4,5-trifluoroaniline	
CAS Number	1000577-24-1	
Molecular Formula	C ₆ H ₃ BrF ₃ N	
Molecular Weight	225.99 g/mol	
Canonical SMILES	NC1=CC(F)=C(F)C(F)=C1Br	
InChI Key	DHBSROPCTQUZQS- UHFFFAOYSA-N	

Structural Features

2-Bromo-3,4,5-trifluoroaniline is a substituted aromatic amine. Its structure consists of a benzene ring functionalized with five substituents: an amino (-NH₂) group, a bromine (-Br) atom, and three fluorine (-F) atoms. The ortho-bromo and the adjacent trifluoro substitution pattern create a distinct electronic and steric environment that governs the molecule's reactivity and physical properties. The electron-withdrawing nature of the halogens significantly influences the basicity of the amino group.

Physicochemical Properties and Experimental Determination

A thorough understanding of physicochemical properties is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physical State and Appearance

2-Bromo-3,4,5-trifluoroaniline is documented as a solid at standard temperature and pressure. The precise color and crystalline form should be noted upon receipt or synthesis as variations can indicate impurities.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound. As of this guide's publication, a specific experimental melting point for **2-Bromo-3,4,5-trifluoroaniline** is not widely reported. For comparison, the related isomer 2-Bromo-4,5,6-trifluoroaniline has a melting point of 58-60 °C.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the standard and universally accepted capillary method for determining the melting point of a solid organic compound.

- **Sample Preparation:** Ensure the sample is completely dry by placing it in a desiccator under vacuum for several hours. Grind the solid into a fine powder using a mortar and pestle.

- Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
- Measurement: Place the loaded capillary into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is reported as T_1-T_2 .

Solubility Profile

Solubility data is essential for selecting appropriate solvents for reactions, extractions, and crystallizations. While quantitative data for **2-Bromo-3,4,5-trifluoroaniline** is not available, its structure suggests it will be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol, a behavior common to similar halogenated anilines.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a direct and accurate measurement of solubility.

- Equilibration: Add an excess amount of **2-Bromo-3,4,5-trifluoroaniline** to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent.
- Saturation: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure the solution is saturated.
- Separation: Allow the vial to stand at the same constant temperature until the excess solid has settled. Carefully extract a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a filter to avoid transferring any solid particles.
- Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's

boiling point until a constant weight is achieved.

- Calculation: Weigh the vial containing the dried solute. The solubility (S) in g/L is calculated as: $S = (\text{Weight of residue in g} / \text{Volume of aliquot in L})$

Acidity and pKa

The pKa of the conjugate acid ($\text{Ar}-\text{NH}_3^+$) is a measure of the basicity of the aniline. The electron-withdrawing fluorine and bromine atoms are expected to significantly decrease the basicity of the amino group compared to aniline (pKa of 4.6).

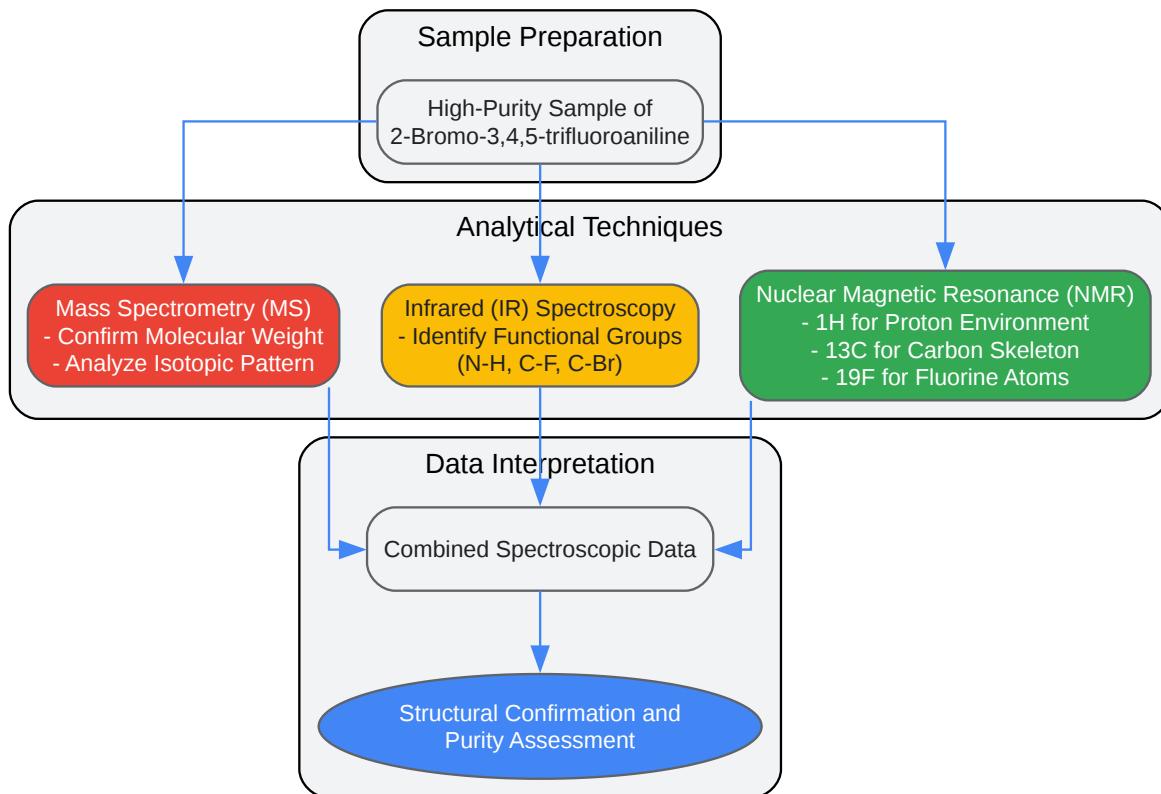
Protocol for pKa Determination (Potentiometric Titration)

- Sample Preparation: Accurately weigh and dissolve a known amount of **2-Bromo-3,4,5-trifluoroaniline** in a suitable solvent mixture where both the free base and its salt are soluble (e.g., water/ethanol).
- Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the solution's pH.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the aniline has been protonated).

Spectroscopic Profile and Characterization Workflow

Spectroscopic analysis is indispensable for confirming the identity and structural integrity of a molecule.

Diagram 1: Spectroscopic Analysis Workflow

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Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Expected Molecular Ion (M^+): For $C_6H_3BrF_3N$, the monoisotopic mass is 224.9401 Da.
- Isotopic Pattern: A key feature will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%). This will result in two prominent peaks in the mass spectrum for the molecular ion: an $[M]^+$ peak and an $[M+2]^+$ peak of nearly equal intensity. This pattern is a definitive indicator of a monobrominated

compound. For the related isomer 2-Bromo-3,4,6-trifluoroaniline, the mass spectrum shows major peaks at m/z 225 and 227, confirming this pattern.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

- N-H Stretching: The aniline N-H group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of $3300\text{-}3500\text{ cm}^{-1}$.
- Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm^{-1} .
- Aromatic C=C Stretching: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region are characteristic of the benzene ring.
- C-F Stretching: Strong, characteristic absorption bands are expected in the $1100\text{-}1400\text{ cm}^{-1}$ region due to the C-F bonds.
- C-Br Stretching: A band in the lower frequency "fingerprint" region, typically $500\text{-}650\text{ cm}^{-1}$, corresponds to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.

- ^1H NMR: The spectrum will show two signals: one for the single aromatic proton (C6-H) and a broader signal for the two amino ($-\text{NH}_2$) protons. The aromatic proton's signal will be split due to coupling with the adjacent fluorine atoms. The chemical shift will be downfield, likely in the 6.5-7.5 ppm range. The NH_2 signal's position is variable and depends on solvent and concentration.
- ^{13}C NMR: Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the attached substituents, with carbons bonded to halogens showing characteristic shifts.

- ^{19}F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms at the C3, C4, and C5 positions. The chemical shifts and coupling constants (JFF) will be highly informative for confirming the substitution pattern.

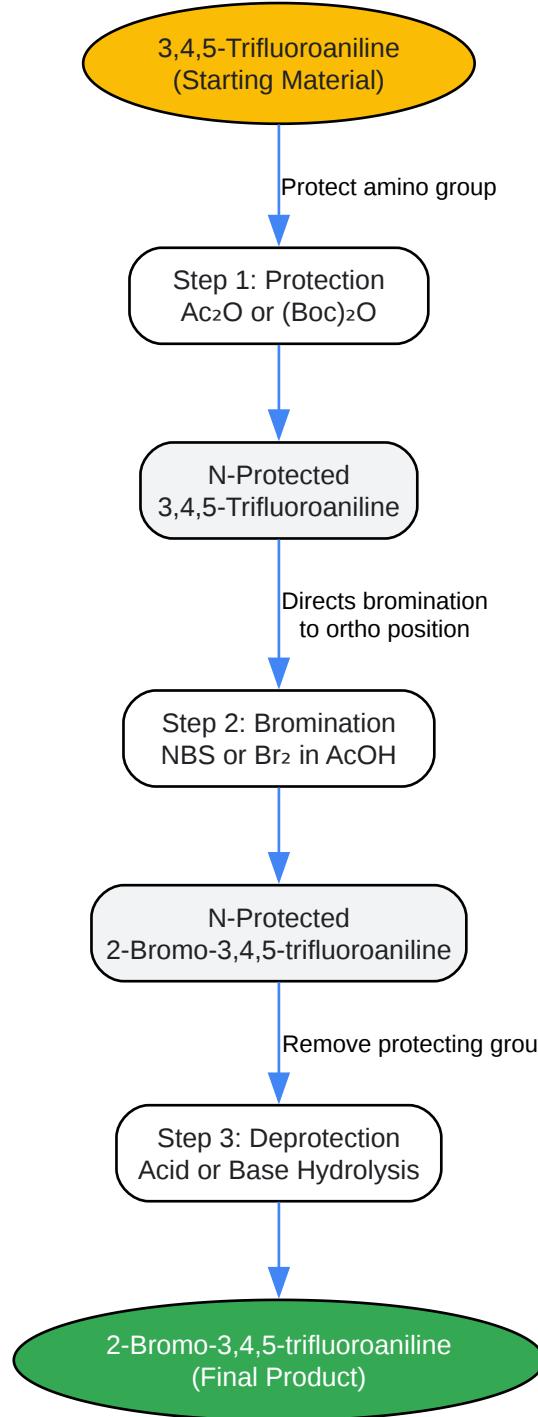
Synthesis and Reactivity

While a specific documented synthesis for **2-Bromo-3,4,5-trifluoroaniline** is not readily available, a plausible and logical synthetic route can be proposed based on established organic chemistry principles for similar compounds.

Plausible Synthetic Pathway

A common strategy for preparing halogenated anilines is through the bromination of a suitable aniline precursor or the reduction of a corresponding nitrobenzene. A logical starting material for this synthesis is 3,4,5-trifluoroaniline.

Diagram 2: Plausible Synthesis of 2-Bromo-3,4,5-trifluoroaniline

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Caption: Proposed synthetic route.

Causality of Experimental Choices:

- Protection: The amino group of 3,4,5-trifluoroaniline is activated and can interfere with bromination reagents. It is protected (e.g., as an acetamide) to moderate its reactivity and prevent side reactions.
- Bromination: The protected amino group is an ortho-, para-director. Since the para-position is blocked by a fluorine atom, bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) or bromine in acetic acid is expected to occur at one of the ortho-positions (C2 or C6).
- Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.

Safety and Handling

Working with halogenated anilines requires strict adherence to safety protocols due to their potential toxicity.

Hazard Identification

Based on supplier safety data, **2-Bromo-3,4,5-trifluoroaniline** is classified with the following hazards:

Pictogram	Signal Word	Hazard Statements
GHS07 (Harmful/Irritant)	Warning	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.

Recommended Handling Procedures

All work with this compound must be performed with appropriate engineering controls and personal protective equipment (PPE).

- Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment:

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves before use.
- Body Protection: Wear a full-length lab coat, long pants, and closed-toe shoes.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

2-Bromo-3,4,5-trifluoroaniline is a specialty chemical with high potential as a building block in research and development, particularly in the synthesis of pharmaceuticals and advanced materials. This guide has consolidated its known identity and safety information while providing a framework of predictive insights and robust experimental protocols to address the existing gaps in its publicly documented physicochemical data. The systematic determination of its melting point, solubility, pKa, and full spectroscopic profile is essential for its effective and safe utilization in the laboratory and will enable its broader application in innovative chemical synthesis.

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